molecular formula C24H24N4O B3895142 (1S,5S,7S)-3-phenyl-7-(5-phenyl-1H-pyrazol-4-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

(1S,5S,7S)-3-phenyl-7-(5-phenyl-1H-pyrazol-4-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

Cat. No.: B3895142
M. Wt: 384.5 g/mol
InChI Key: SMGBQQCOGWOQEP-XZOYJPPVSA-N
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Description

(1S,5S,7S)-3-phenyl-7-(5-phenyl-1H-pyrazol-4-yl)-3,8-diazatricyclo[63001,5]undecan-2-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S,7S)-3-phenyl-7-(5-phenyl-1H-pyrazol-4-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the tricyclic core through a series of cyclization reactions. Subsequent steps involve the introduction of the phenyl and pyrazolyl groups under controlled conditions. Common reagents used in these reactions include organometallic catalysts and various solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods not only enhance efficiency but also reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,5S,7S)-3-phenyl-7-(5-phenyl-1H-pyrazol-4-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazolyl groups, using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(1S,5S,7S)-3-phenyl-7-(5-phenyl-1H-pyrazol-4-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1S,5S,7S)-3-phenyl-7-(5-phenyl-1H-pyrazol-4-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (1S,5S,7S)-3-phenyl-7-(5-phenyl-1H-pyrazol-4-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one: shares similarities with other tricyclic compounds, such as tricyclic antidepressants and certain alkaloids.

    Phenylpyrazole derivatives: These compounds have similar structural features and are studied for their biological activities.

Uniqueness

The uniqueness of this compound lies in its specific tricyclic structure and the presence of both phenyl and pyrazolyl groups. This combination of features imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(1S,5S,7S)-3-phenyl-7-(5-phenyl-1H-pyrazol-4-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c29-23-24-12-7-13-28(24)21(14-18(24)16-27(23)19-10-5-2-6-11-19)20-15-25-26-22(20)17-8-3-1-4-9-17/h1-6,8-11,15,18,21H,7,12-14,16H2,(H,25,26)/t18-,21-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGBQQCOGWOQEP-XZOYJPPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23C(CC(N2C1)C4=C(NN=C4)C5=CC=CC=C5)CN(C3=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]23[C@@H](C[C@H](N2C1)C4=C(NN=C4)C5=CC=CC=C5)CN(C3=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5S,7S)-3-phenyl-7-(5-phenyl-1H-pyrazol-4-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 2
(1S,5S,7S)-3-phenyl-7-(5-phenyl-1H-pyrazol-4-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 3
(1S,5S,7S)-3-phenyl-7-(5-phenyl-1H-pyrazol-4-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 4
(1S,5S,7S)-3-phenyl-7-(5-phenyl-1H-pyrazol-4-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 5
(1S,5S,7S)-3-phenyl-7-(5-phenyl-1H-pyrazol-4-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 6
(1S,5S,7S)-3-phenyl-7-(5-phenyl-1H-pyrazol-4-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

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